molecular formula C5H8N4 B12872646 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine

Cat. No.: B12872646
M. Wt: 124.14 g/mol
InChI Key: LIPVMYUESMIFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine is a heterocyclic compound with a unique structure that combines an imidazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with imidazole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms. Known for its broad range of biological activities.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

Comparison: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike imidazole and pyrazole, this compound exhibits a combination of properties from both rings, making it a versatile scaffold for drug development and material science .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine

InChI

InChI=1S/C5H8N4/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2,6H2

InChI Key

LIPVMYUESMIFGF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)N)N1

Origin of Product

United States

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